4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide
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Overview
Description
4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is a nitrogen-containing heterocyclic compound This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.
Introduction of the Phenyl Group: This step often involves the use of phenylhydrazine or similar reagents to introduce the phenyl moiety into the structure.
Formation of the Carbohydrazide Moiety: This can be accomplished through reactions involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution Reagents: Various halogenating agents, nucleophiles, and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its effects on various diseases, including cancer, infections, and inflammatory conditions.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also have diverse biological activities and are used in similar research applications.
Pyrrolopyrazine Derivatives: These compounds are structurally related and have been studied for their antimicrobial, antiviral, and anticancer properties.
Uniqueness
4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-oxo-6-phenyl-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c14-16-12(19)9-6-11-13(20)15-10(7-18(11)17-9)8-4-2-1-3-5-8/h1-5,7,9,11,17H,6,14H2,(H,15,20)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVGTYKRDJQOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=CN2NC1C(=O)NN)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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